molecular formula C12H16ClNO B170724 N-(4-(tert-Butyl)-2-chlorophenyl)acetamide CAS No. 100141-30-8

N-(4-(tert-Butyl)-2-chlorophenyl)acetamide

Cat. No.: B170724
CAS No.: 100141-30-8
M. Wt: 225.71 g/mol
InChI Key: NQEYFCHLAJWJIX-UHFFFAOYSA-N
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Description

N-(4-(tert-Butyl)-2-chlorophenyl)acetamide: is an organic compound characterized by the presence of a tert-butyl group, a chlorine atom, and an acetamide moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of N-(4-(tert-Butyl)-2-chlorophenyl)acetamide often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of N-(4-(tert-Butyl)-2-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, thereby exerting its therapeutic or biological effects .

Comparison with Similar Compounds

  • N-(4-(tert-Butyl)phenyl)acetamide
  • N-(4-Chlorophenyl)acetamide
  • N-(4-(tert-Butyl)-2-methylphenyl)acetamide

Comparison: N-(4-(tert-Butyl)-2-chlorophenyl)acetamide is unique due to the presence of both a tert-butyl group and a chlorine atom on the phenyl ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with biological targets, while the chlorine atom enhances its electrophilicity and potential for substitution reactions .

Properties

IUPAC Name

N-(4-tert-butyl-2-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8(15)14-11-6-5-9(7-10(11)13)12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEYFCHLAJWJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333707
Record name N-(4-tert-Butyl-2-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100141-30-8
Record name N-(4-tert-Butyl-2-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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